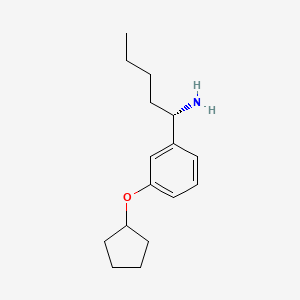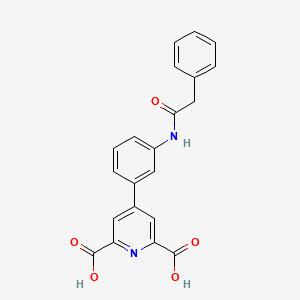
Ceftiguanide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ceftiguanide is a synthetic compound that has garnered attention in various scientific fields due to its unique chemical properties and potential applications. It is known for its stability and reactivity, making it a valuable subject of study in chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ceftiguanide typically involves a series of chemical reactions that include the formation of intermediate compounds. The process often begins with the preparation of a precursor molecule, which undergoes several steps of chemical modification. Common synthetic routes include nucleophilic substitution reactions, where a nucleophile replaces a leaving group on the precursor molecule. Reaction conditions such as temperature, pressure, and the presence of catalysts are carefully controlled to optimize yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using batch or continuous flow reactors. These methods ensure consistent quality and high yield. The use of automated systems and advanced monitoring techniques helps in maintaining the desired reaction conditions and minimizing impurities.
Analyse Des Réactions Chimiques
Types of Reactions
Ceftiguanide undergoes various types of chemical reactions, including:
Oxidation: In the presence of oxidizing agents, this compound can be converted into its oxidized form.
Reduction: Reducing agents can convert this compound into its reduced form.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where functional groups on this compound are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, amines, and other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield an oxidized derivative of this compound, while substitution reactions can produce a variety of substituted compounds.
Applications De Recherche Scientifique
Ceftiguanide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential as an antimicrobial agent and its interactions with biological molecules.
Medicine: Explored for its therapeutic potential in treating various diseases, including bacterial infections.
Industry: Utilized in the development of new materials and as a catalyst in chemical processes.
Mécanisme D'action
The mechanism of action of Ceftiguanide involves its interaction with specific molecular targets. It can bind to enzymes and inhibit their activity, leading to the disruption of metabolic pathways. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Ceftiguanide can be compared with other similar compounds such as ceftizoxime and ceftriaxone. These compounds share structural similarities but differ in their chemical properties and applications. For example:
Ceftizoxime: Known for its broad-spectrum antibacterial activity and resistance to beta-lactamases.
Ceftriaxone: Noted for its long half-life and high penetration into tissues.
This compound stands out due to its unique reactivity and stability, making it a versatile compound for various scientific applications.
Conclusion
This compound is a compound with significant potential in multiple scientific disciplines Its unique chemical properties and versatility make it a valuable subject of study and application in chemistry, biology, medicine, and industry
Propriétés
Formule moléculaire |
C12H13ClN2O6S |
|---|---|
Poids moléculaire |
348.76 g/mol |
Nom IUPAC |
(6R,7R)-3-(acetyloxymethyl)-7-[(2-chloroacetyl)amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C12H13ClN2O6S/c1-5(16)21-3-6-4-22-11-8(14-7(17)2-13)10(18)15(11)9(6)12(19)20/h8,11H,2-4H2,1H3,(H,14,17)(H,19,20)/t8-,11-/m1/s1 |
Clé InChI |
ZKDAULRVUXKFHD-LDYMZIIASA-N |
SMILES isomérique |
CC(=O)OCC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)CCl)SC1)C(=O)O |
SMILES canonique |
CC(=O)OCC1=C(N2C(C(C2=O)NC(=O)CCl)SC1)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Amino-1-[4-(trifluoromethoxy)phenyl]propan-2-OL](/img/structure/B13050420.png)
![2-[[(Z)-2-ethoxycarbonyl-3-hydroxybut-2-enylidene]amino]-2-phenylacetic acid](/img/structure/B13050424.png)



![(E)-N-{7-[1-(4-tert-butylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}-N'-methoxymethanimidamide](/img/structure/B13050445.png)





![Dimethyl 2-((4AR,8AS)-2,2-dioxidotetrahydro-[1,3]dioxino[5,4-D][1,3,2]dioxathiin-6-YL)malonate](/img/structure/B13050494.png)


